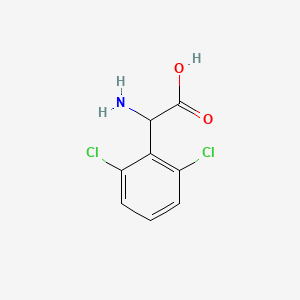

2-amino-2-(2,6-dichlorophenyl)acetic Acid

Vue d'ensemble

Description

2-amino-2-(2,6-dichlorophenyl)acetic acid is a chemical compound with the molecular formula C8H7Cl2NO2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an acetic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,6-dichlorophenyl)acetic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods may be employed to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-2-(2,6-dichlorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Applications De Recherche Scientifique

Key Mechanisms:

- Inhibition of Prostaglandin Synthesis : Diclofenac decreases the production of prostaglandins, leading to reduced inflammation and pain perception .

- Modulation of Nociception : It affects nociceptive pathways by altering the sensitivity of sensory neurons to painful stimuli .

Therapeutic Applications

Diclofenac is utilized in several therapeutic contexts:

-

Pain Management :

- Effective for acute pain conditions such as postoperative pain and dental pain.

- Commonly prescribed for chronic pain conditions like osteoarthritis and rheumatoid arthritis.

-

Anti-inflammatory Treatment :

- Used in treating inflammatory disorders such as ankylosing spondylitis and tendinitis.

- Demonstrated efficacy in reducing inflammation associated with various musculoskeletal disorders.

-

Antipyretic Effects :

- Reduces fever in patients with inflammatory diseases or infections.

- Topical Applications :

Case Study 1: Efficacy in Osteoarthritis

A randomized controlled trial evaluated the efficacy of diclofenac in patients with osteoarthritis. The study demonstrated significant reductions in pain scores and improvements in physical function compared to placebo . Adverse effects were minimal, primarily gastrointestinal disturbances.

Case Study 2: Postoperative Pain Management

In a double-blind study involving patients undergoing cesarean sections, diclofenac administered as a rectal suppository significantly reduced time to initiate breastfeeding compared to placebo. This highlights its role not only in pain management but also in facilitating recovery post-surgery .

Safety Profile and Toxicological Considerations

While diclofenac is effective for many conditions, it is associated with potential adverse effects:

- Hepatotoxicity : Chronic use can lead to elevated liver enzymes and rare cases of severe liver injury .

- Gastrointestinal Risks : Increased risk of gastrointestinal bleeding and ulcers, particularly at higher doses or with prolonged use.

- Cardiovascular Risks : There is evidence suggesting an increased risk of cardiovascular events associated with long-term use .

Mécanisme D'action

The mechanism of action of 2-amino-2-(2,6-dichlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of prostaglandins, which are involved in inflammation and pain signaling. This inhibition results in anti-inflammatory and analgesic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar structure and mechanism of action.

Aceclofenac: Another NSAID with comparable anti-inflammatory and analgesic properties.

2-(2,6-Dichlorophenyl)amino benzaldehyde: A related compound with similar chemical properties .

Uniqueness

2-amino-2-(2,6-dichlorophenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

2-Amino-2-(2,6-dichlorophenyl)acetic acid, commonly known as a derivative of diclofenac, is a compound with significant biological activity, particularly in the context of anti-inflammatory and analgesic effects. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₈H₈Cl₂N₁O₂

- Molecular Weight : 256.5 g/mol

The compound features two chlorine atoms at the 2 and 6 positions of the phenyl ring, which plays a crucial role in its biological activity and pharmacological profile.

The primary mechanism through which this compound exerts its effects is by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The reduction in prostaglandin levels correlates with the compound's effectiveness in treating various inflammatory conditions .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits substantial anti-inflammatory properties. In experimental models, it has shown efficacy comparable to other nonsteroidal anti-inflammatory drugs (NSAIDs) such as diclofenac. For instance, studies utilizing the carrageenan-induced edema model in rats indicated significant reduction in paw swelling when treated with 10 mg/kg doses of the compound .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been found to possess analgesic properties. Experimental pain models have shown that the compound can provide significant protection from pain, as measured by hot plate tests in mice .

Potential Role in Cancer Treatment

Emerging research is exploring the potential role of this compound in cancer treatment. Preliminary studies suggest that it may inhibit tumor growth and metastasis, although further investigation is required to establish its efficacy and safety in oncological applications .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of this compound, particularly concerning neurodegenerative diseases such as Alzheimer's. The ability to modulate inflammatory pathways may contribute to its potential utility in neuroprotection.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique pharmacological profile of this compound. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diclofenac | C₁₄H₁₁Cl₂N₁O₂ | Widely used NSAID; effective analgesic properties |

| Aceclofenac | C₁₆H₁₃Cl₂N₁O₄ | Prodrug that converts to diclofenac; similar uses |

| 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C₈H₇Cl₂N₁O₂ | Similar anti-inflammatory properties |

The presence of dichloro groups enhances the potency of these compounds as anti-inflammatory agents compared to other NSAIDs lacking such modifications .

Case Studies and Experimental Findings

Several studies have documented the biological activity of this compound:

- Wolfe and MacDonald Model : In this model, mice were administered varying doses of the compound to assess analgesic effects. Results indicated a dose-dependent response with significant pain relief observed at higher doses .

- Carrageenan Edema Test : This test involved administering the compound to rats prior to inducing edema. The results showed a marked reduction in inflammation compared to control groups, confirming its anti-inflammatory efficacy .

- Toxicity Studies : Acute toxicity assessments revealed an LD50 value consistent with other NSAIDs, indicating a relatively safe profile for therapeutic use .

Propriétés

IUPAC Name |

2-amino-2-(2,6-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAIBRZKLBUDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397801 | |

| Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42057-30-7 | |

| Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.